Chlorodifluorophosphorus oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chlorodifluorophosphorus oxide (CFPO) is a chemical compound that is widely used in scientific research. It is a colorless gas with a pungent odor and is also known as phosphorus oxychloride fluoride. CFPO is an important reagent in organic synthesis and is used in the production of various chemicals, including pesticides, pharmaceuticals, and flame retardants.

Mechanism of Action

CFPO is a reactive compound and can react with various organic compounds. It can act as a chlorinating agent, a fluorinating agent, or a phosphorylating agent depending on the reaction conditions. CFPO can also react with water to form phosphoric acid and hydrochloric acid. The mechanism of action of CFPO is complex and depends on the specific reaction conditions and the nature of the organic compound being reacted with.

Biochemical and Physiological Effects:

CFPO is a toxic gas and can cause severe respiratory irritation and damage to the lungs. It can also cause skin and eye irritation. CFPO is highly reactive and can react with biological molecules such as proteins and nucleic acids, leading to cellular damage and dysfunction. CFPO is not used in drug development due to its toxicity and potential for harmful effects.

Advantages and Limitations for Lab Experiments

CFPO is a versatile reagent in organic synthesis and can be used in a wide range of reactions. It is relatively easy to handle and store, and its synthesis method is well-established. However, CFPO is a toxic and hazardous compound, and its use should be carried out under controlled conditions with appropriate safety measures. The toxicity of CFPO limits its use in biological experiments, and alternative reagents should be used for such studies.

Future Directions

There are several future directions for research on CFPO. One area of research is the development of safer and more efficient methods for the synthesis of CFPO. Another area of research is the development of new applications for CFPO in organic synthesis and materials science. The use of CFPO in the synthesis of phosphorus-containing polymers and other materials with potential applications in drug delivery and tissue engineering is an area of active research. Additionally, the study of the mechanism of action of CFPO and its interactions with biological molecules could provide valuable insights into the toxic effects of this compound.

Synthesis Methods

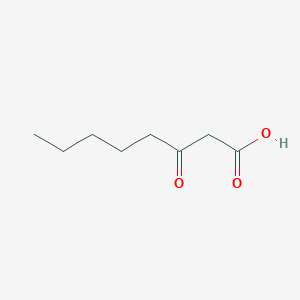

CFPO can be synthesized by the reaction of phosphorus pentoxide (P2O5) with hydrogen fluoride (HF) and chlorine gas (Cl2). The reaction is exothermic and should be carried out under controlled conditions to prevent explosion. The reaction can be represented as follows:

P2O5 + 2HF + Cl2 → 2CFPO + 2HCl

Scientific Research Applications

CFPO is widely used in scientific research as a reagent in organic synthesis. It is used in the production of various chemicals, including pesticides, pharmaceuticals, and flame retardants. CFPO is also used in the synthesis of phosphonic acids, which have antimicrobial properties and are used as chelating agents in metal ion analysis. CFPO is also used in the synthesis of phosphorus-containing polymers, which have potential applications in drug delivery and tissue engineering.

properties

CAS RN |

13769-75-0 |

|---|---|

Product Name |

Chlorodifluorophosphorus oxide |

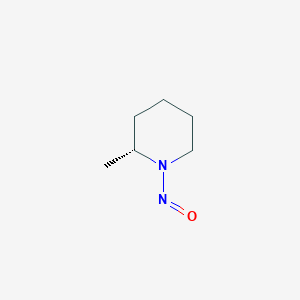

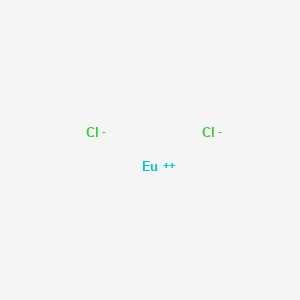

Molecular Formula |

ClF2OP |

Molecular Weight |

120.42 g/mol |

InChI |

InChI=1S/ClF2OP/c1-5(2,3)4 |

InChI Key |

BJHSNICXDHWUGU-UHFFFAOYSA-N |

SMILES |

O=P(F)(F)Cl |

Canonical SMILES |

O=P(F)(F)Cl |

Other CAS RN |

13769-75-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.